Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzene ring substituted with a dimethyl ester group, a chloro-iodo benzoyl group, and an amide linkage, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Nitration and Reduction: The starting material, benzene-1,3-dicarboxylic acid, undergoes nitration to introduce nitro groups, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with 2-chloro-5-iodobenzoyl chloride in the presence of a base such as triethylamine to form the amide linkage.
Esterification: Finally, the carboxylic acid groups are esterified using methanol and a catalyst like sulfuric acid to yield the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of new derivatives with different substituents on the benzene ring.
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or amines.
Hydrolysis: Conversion to benzene-1,3-dicarboxylic acid and corresponding amines.
Scientific Research Applications
Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(2-chloro-4-iodobenzoyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(2-bromo-5-iodobenzoyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[(2-chloro-5-bromobenzoyl)amino]benzene-1,3-dicarboxylate
Uniqueness
Dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]benzene-1,3-dicarboxylate is unique due to the presence of both chloro and iodo substituents on the benzoyl group, which can significantly influence its reactivity and interaction with biological targets. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in pharmaceutical applications.
Properties
IUPAC Name |
dimethyl 5-[(2-chloro-5-iodobenzoyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClINO5/c1-24-16(22)9-5-10(17(23)25-2)7-12(6-9)20-15(21)13-8-11(19)3-4-14(13)18/h3-8H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFZVOZUHRHZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClINO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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